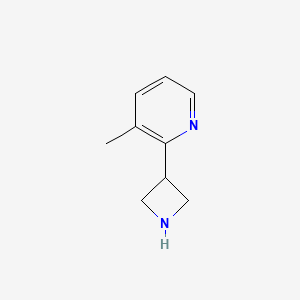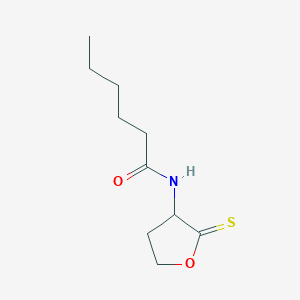
N-(2-thioxotetrahydrofuran-3-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-thioxotetrahydrofuran-3-yl)hexanamide:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-thioxotetrahydrofuran-3-yl)hexanamide typically involves the reaction of hexanoic acid with a suitable thioxotetrahydrofuran derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-thioxotetrahydrofuran-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The thioxotetrahydrofuran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various N-substituted amides and esters.
Aplicaciones Científicas De Investigación
N-(2-thioxotetrahydrofuran-3-yl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2-thioxotetrahydrofuran-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-(2-oxotetrahydrofuran-3-yl)hexanamide: This compound is structurally similar but contains an oxo group instead of a thioxo group.
N-hexanoyl-L-homoserine lactone: Another related compound with a lactone ring instead of a thioxotetrahydrofuran ring.
Uniqueness: N-(2-thioxotetrahydrofuran-3-yl)hexanamide is unique due to the presence of the thioxotetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H17NO2S |
|---|---|
Peso molecular |
215.31 g/mol |
Nombre IUPAC |
N-(2-sulfanylideneoxolan-3-yl)hexanamide |
InChI |
InChI=1S/C10H17NO2S/c1-2-3-4-5-9(12)11-8-6-7-13-10(8)14/h8H,2-7H2,1H3,(H,11,12) |
Clave InChI |
KQFCPSNQFBHUKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NC1CCOC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)
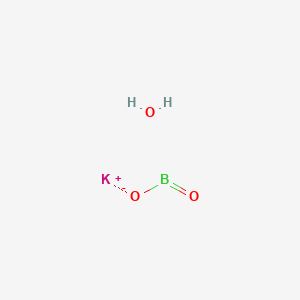
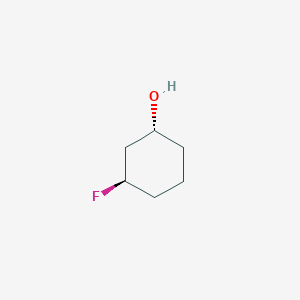
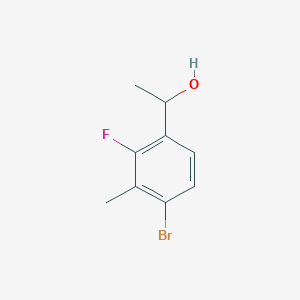
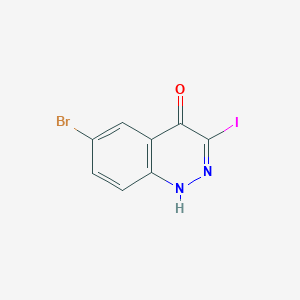

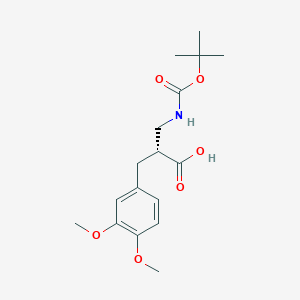

![tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957588.png)
